rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
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Overview
Description
rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate: is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique structural and chemical properties, which make them valuable in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a pyridine derivative in the presence of a transition metal catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new cyclopropane compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: New cyclopropane derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for constructing novel compounds with potential biological activity .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- rac-(1R,2R)-2-(pyridin-3-yl)cyclopropane-1-carboxylic acid
- rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol
Comparison: Compared to similar compounds, rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is unique due to its ethyl ester functional group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other cyclopropane derivatives .
Properties
IUPAC Name |
ethyl (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJRLFYGNIHAR-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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